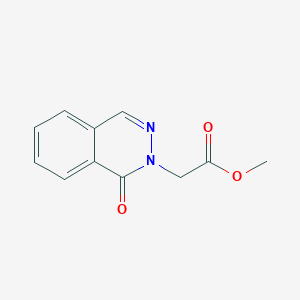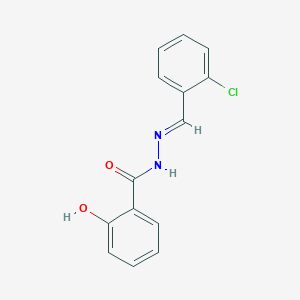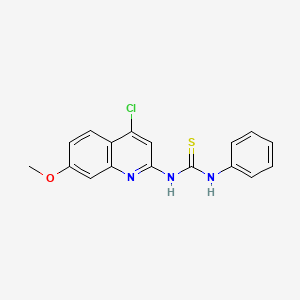
Ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-5-Brom-4-carboxy-3-methyl-2-pyrrolcarboxylat: ist eine chemische Verbindung mit der Summenformel C9H10BrNO4 und einem Molekulargewicht von 276.088 g/mol . Diese Verbindung gehört zur Familie der Pyrrolcarboxylate, die für ihre vielfältigen Anwendungen in der organischen Synthese und der pharmazeutischen Chemie bekannt ist .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Ethyl-5-Brom-4-carboxy-3-methyl-2-pyrrolcarboxylat beinhaltet typischerweise die Bromierung eines Pyrrolderivats, gefolgt von einer Veresterung. Eine gängige Methode beinhaltet die Bromierung von 3-Methyl-2-pyrrolcarbonsäure, gefolgt von der Veresterung mit Ethanol unter sauren Bedingungen .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung sind nicht umfassend dokumentiert, aber sie folgen im Allgemeinen ähnlichen Synthesewegen wie Labormethoden, mit Optimierungen für Maßstab, Ausbeute und Reinheit .
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Substitutionsreaktionen: Das Bromatom in Ethyl-5-Brom-4-carboxy-3-methyl-2-pyrrolcarboxylat kann unter geeigneten Bedingungen durch verschiedene Nukleophile, wie z. B. Amine oder Thiole, substituiert werden.
Oxidation und Reduktion: Die Verbindung kann oxidiert werden, um entsprechende Pyrrolderivate mit unterschiedlichen Oxidationsstufen zu bilden.
Häufige Reagenzien und Bedingungen:
Nukleophile Substitution: Reagenzien wie Natriumazid oder primäre Amine in polaren aprotischen Lösungsmitteln.
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hauptprodukte:
- Substitutionsreaktionen ergeben verschiedene substituierte Pyrrolderivate.
- Oxidationsreaktionen erzeugen oxidierte Pyrrolverbindungen.
- Reduktionsreaktionen ergeben reduzierte Pyrrolderivate .
Wissenschaftliche Forschungsanwendungen
Chemie: Ethyl-5-Brom-4-carboxy-3-methyl-2-pyrrolcarboxylat wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet. Es dient als Baustein bei der Konstruktion von heterozyklischen Verbindungen .
Biologie und Medizin: In der pharmazeutischen Chemie wird diese Verbindung wegen ihrer potenziellen biologischen Aktivitäten untersucht. Sie wird zur Synthese von bioaktiven Molekülen verwendet, die antimikrobielle, krebshemmende oder entzündungshemmende Eigenschaften aufweisen können .
Industrie: Die Verbindung findet Anwendungen in der Entwicklung von Pharmazeutika und Agrochemikalien. Sie wird auch bei der Synthese von Farbstoffen und Pigmenten verwendet .
Wirkmechanismus
Der genaue Wirkmechanismus von Ethyl-5-Brom-4-carboxy-3-methyl-2-pyrrolcarboxylat hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit verschiedenen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, um seine Wirkungen auszuüben. Das Bromatom und die Carboxylatgruppen spielen eine entscheidende Rolle für seine Reaktivität und Bindungsaffinität .
Wirkmechanismus
The exact mechanism of action of Ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and carboxylate groups play crucial roles in its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Ethyl-5-Carboxy-4-ethyl-3-methyl-2-pyrrolcarboxylat
- Ethyl-5-Brom-4-carboxy-3-methyl-2-pyrrolcarboxylat
Einzigartigkeit: Ethyl-5-Brom-4-carboxy-3-methyl-2-pyrrolcarboxylat ist einzigartig aufgrund des Vorhandenseins des Bromatoms, das eine besondere Reaktivität und potenzielle biologische Aktivität verleiht. Die Kombination aus Brom und Carboxylatgruppen macht es zu einem vielseitigen Zwischenprodukt in der organischen Synthese .
Eigenschaften
CAS-Nummer |
90561-95-8 |
|---|---|
Molekularformel |
C9H10BrNO4 |
Molekulargewicht |
276.08 g/mol |
IUPAC-Name |
2-bromo-5-ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C9H10BrNO4/c1-3-15-9(14)6-4(2)5(8(12)13)7(10)11-6/h11H,3H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
BOXSDYOFVFBKGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(N1)Br)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)


![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)



![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)
![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)

